Cas no 1006438-26-1 (2-fluoro-N-(1H-pyrazol-3-yl)methylaniline)

2-Fluoro-N-(1H-pyrazol-3-yl)methylaniline is a fluorinated aromatic compound featuring a pyrazole-methylaniline scaffold, offering versatile utility in medicinal chemistry and agrochemical research. The fluorine substitution enhances its metabolic stability and binding affinity, making it a valuable intermediate for designing bioactive molecules. Its pyrazole moiety provides a heterocyclic framework conducive to interactions with biological targets, while the aniline group allows for further functionalization. This compound is particularly useful in the synthesis of potential kinase inhibitors, receptor modulators, and other pharmacologically active agents. Its well-defined structure and reactivity profile make it a reliable building block for exploratory and developmental applications in drug discovery.
2-fluoro-N-(1H-pyrazol-3-yl)methylaniline structure
1006438-26-1 structure
Product name:2-fluoro-N-(1H-pyrazol-3-yl)methylaniline
CAS No:1006438-26-1
MF:C10H10FN3
MW:191.204905033112
MDL:MFCD08698598
CID:5668759
PubChem ID:19626212

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • 1006438-26-1
    • 2-fluoro-N-[(1H-pyrazol-5-yl)methyl]aniline
    • n-((1h-Pyrazol-3-yl)methyl)-2-fluoroaniline
    • Z445186088
    • UWV
    • CS-0304853
    • EN300-2709012
    • 2-fluoro-N-(1H-pyrazol-5-ylmethyl)aniline
    • AKOS000317384
    • 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
    • 1H-Pyrazole-3-methanamine, N-(2-fluorophenyl)-
    • 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline
    • MDL: MFCD08698598
    • Inchi: 1S/C10H10FN3/c11-9-3-1-2-4-10(9)12-7-8-5-6-13-14-8/h1-6,12H,7H2,(H,13,14)
    • InChI Key: IREDHAFKGFKXRR-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NCC1=CC=NN1

Computed Properties

  • Exact Mass: 191.08587549g/mol
  • Monoisotopic Mass: 191.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.7Ų

Experimental Properties

  • Density: 1.315±0.06 g/cm3(Predicted)
  • Boiling Point: 371.4±27.0 °C(Predicted)
  • pka: 14.15±0.10(Predicted)

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2709012-10g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
10g
$3500.0 2023-09-11
Enamine
EN300-2709012-10.0g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
10g
$3500.0 2023-05-25
Enamine
EN300-2709012-0.1g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
0.1g
$282.0 2023-09-11
1PlusChem
1P02864X-500mg
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
500mg
$848.00 2023-12-27
1PlusChem
1P02864X-10g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
10g
$4388.00 2023-12-27
Enamine
EN300-2709013-0.05g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93.0%
0.05g
$188.0 2025-03-20
Enamine
EN300-2709013-1.0g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93.0%
1.0g
$813.0 2025-03-20
Enamine
EN300-2709012-0.05g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
0.05g
$188.0 2023-09-11
Enamine
EN300-2709012-0.5g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
0.5g
$636.0 2023-09-11
Enamine
EN300-2709012-5.0g
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
1006438-26-1 93%
5g
$2360.0 2023-05-25

Additional information on 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline

Introduction to 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline (CAS No. 1006438-26-1)

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1006438-26-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive investigation in drug discovery and development.

The molecular structure of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline consists of a fluoro-substituted benzene ring linked to a pyrazole moiety, which is further connected to an aniline group through a methylene bridge. This unique arrangement imparts distinct electronic and steric properties, enabling diverse interactions with biological targets. The presence of the fluoro group at the para position of the benzene ring enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen bonding capabilities, which are crucial for binding affinity in protein-ligand interactions.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic disorders, inflammatory diseases, and cancer. Among these, enzymes such as kinases and proteases have become prominent targets due to their critical roles in cellular signaling pathways. The structural motif of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline exhibits potential binding affinity with such enzymes, making it a promising scaffold for drug design.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The pyrazole ring can be further functionalized to introduce additional pharmacophores, allowing for the synthesis of analogs with enhanced potency and selectivity. For instance, modifications at the 5-position of the pyrazole ring or variations in the aniline moiety can significantly alter the pharmacokinetic properties of the compound. Such flexibility has been exploited in several research studies aimed at optimizing bioavailability and reducing off-target effects.

Recent advancements in computational chemistry have facilitated high-throughput virtual screening (HTVS) and molecular docking studies, enabling researchers to rapidly identify promising candidates for further experimental validation. Computational models have predicted that 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline may exhibit inhibitory activity against several kinases, including Janus kinases (JAKs) and tyrosine kinases (TyKs). These kinases are implicated in various pathological conditions, making them attractive therapeutic targets. Preliminary docking simulations suggest that the compound can interact with key residues in the ATP-binding pockets of these enzymes, potentially leading to their inhibition.

The synthesis of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group typically employs fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride), which are known for their efficiency but also require careful handling due to their reactivity. The subsequent coupling reactions between the pyrazole and aniline moieties often utilize palladium-catalyzed cross-coupling techniques, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which provide excellent regioselectivity and functional group tolerance.

In vitro biological assays have begun to explore the potential therapeutic applications of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline. Initial studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, although further optimization is needed to improve its potency and selectivity. Additionally, its interaction with other biological targets such as nuclear receptors has been investigated, suggesting possible applications in modulating lipid metabolism and inflammation.

The role of fluorine substitution in pharmaceuticals cannot be overstated. The introduction of a fluorine atom at specific positions can alter metabolic pathways, enhance binding affinity, and improve pharmacokinetic profiles. In the case of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline, the fluoro group at the para position likely contributes to its stability against hydrolysis and oxidation, thereby extending its half-life in vivo. This property is particularly valuable for drugs that require prolonged action or multiple daily dosing.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline are expected to play a pivotal role in next-generation drug development. The combination of computational modeling with experimental validation provides a robust framework for identifying lead compounds that can be further refined into clinical candidates. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients worldwide.

The future directions for studying 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline include exploring its mechanism of action in detail, identifying off-target effects through comprehensive profiling assays, and developing novel derivatives with improved pharmacological properties. Advances in synthetic methodologies will also enable more efficient production scales suitable for preclinical studies and beyond. As our understanding of disease biology evolves, compounds like this will continue to serve as valuable tools for addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd